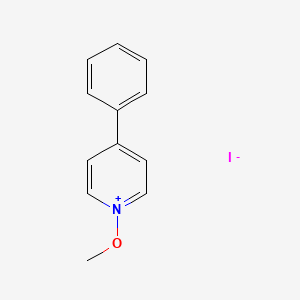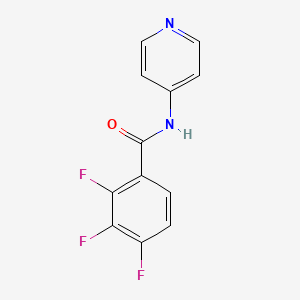
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide is a chemical compound characterized by the presence of trifluoromethyl groups and a pyridine ring attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,3,4-trifluorobenzoic acid with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: For large-scale production, the process may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions: 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
科学研究应用
2,3,4-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
相似化合物的比较
- 4-Fluoro-N-(3-pyridinyl)benzamide
- 2,4,6-Trifluoro-N-(6-(1-methylpiperidine-4-carbonyl)-2-pyridyl)benzamide
Comparison: 2,3,4-Trifluoro-N-(4-pyridinyl)benzamide is unique due to the specific positioning of the trifluoromethyl groups and the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
属性
CAS 编号 |
501442-49-5 |
|---|---|
分子式 |
C12H7F3N2O |
分子量 |
252.19 g/mol |
IUPAC 名称 |
2,3,4-trifluoro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H7F3N2O/c13-9-2-1-8(10(14)11(9)15)12(18)17-7-3-5-16-6-4-7/h1-6H,(H,16,17,18) |
InChI 键 |
MYAYPCBBRVECIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)NC2=CC=NC=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


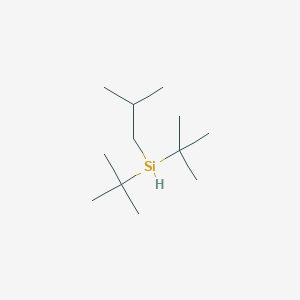

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

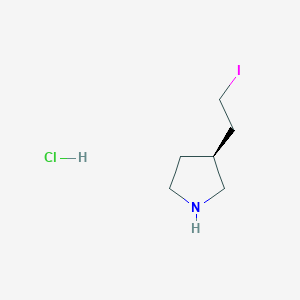
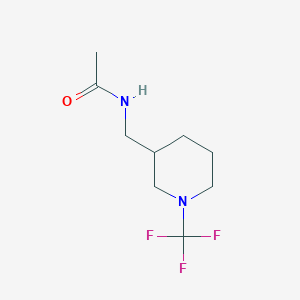


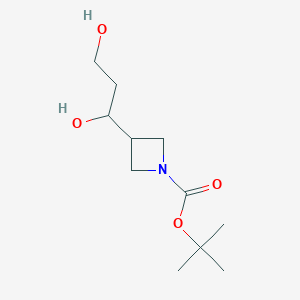

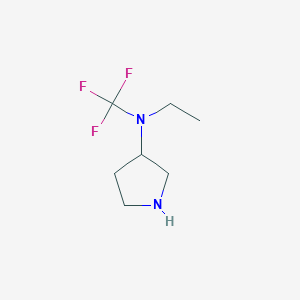
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)
